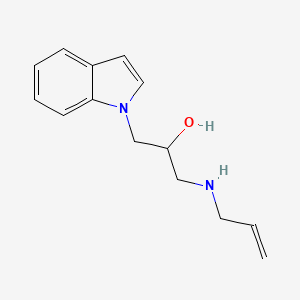

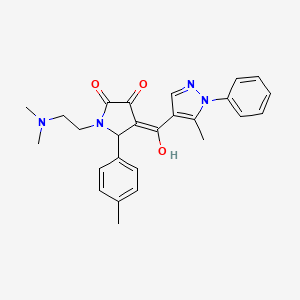

![molecular formula C9H8LiN3O2 B2648316 Lithium(1+) ion 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 2230803-44-6](/img/structure/B2648316.png)

Lithium(1+) ion 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium(1+) ion 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate, commonly known as LiDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. LiDMP is a derivative of lithium, a naturally occurring element that has been used for decades as a treatment for bipolar disorder. In recent years, LiDMP has emerged as a promising alternative to traditional lithium salts due to its improved safety profile and enhanced therapeutic properties.

Applications De Recherche Scientifique

Interaction with Pyrimidine Nucleobases

A study by Gillis, Rajabi, and Fridgen (2009) explored the interaction of lithium ions with pyrimidine nucleobases, specifically thymine and uracil. The research focused on how lithium ions bond to the oxygen atoms in these bases and the solvation effects when complexed with water molecules. This fundamental understanding of lithium ion interactions at the molecular level can be applied to the synthesis and design of new materials and molecules in chemistry and biology (Gillis, Rajabi, & Fridgen, 2009).

Ionic Liquids and Battery Technology

Research on ionic liquids, a class of compounds known for their potential as safer electrolytes in lithium batteries, sheds light on the applications of lithium ions in energy storage. Umebayashi et al. (2007) investigated the solvation structure of lithium ions in room-temperature ionic liquids, finding that lithium ions are typically coordinated by oxygen atoms of the bis(trifluoromethanesulfonyl) imide anion. This study contributes to the development of lithium-ion batteries with enhanced performance and safety profiles (Umebayashi et al., 2007).

Electrochemistry and Metal Recovery

The recovery of lithium ions from salt lake brine using heteropolyacid ionic liquids was explored by Wang et al. (2019). This research is significant for its implications in the extraction and recovery of lithium, a critical component in battery technology, from natural sources. The study highlights the efficiency of using innovative ionic liquid-based methods for lithium ion recovery, underscoring the importance of lithium in various technological applications (Wang et al., 2019).

Synthesis and Chemical Transformations

The synthesis and reactions of heterocycle-tethered boranes and their precursors, including the use of lithium imidazolide, were detailed by Subramaniyan and Mani (2018). Such research demonstrates the utility of lithium-based reagents in the synthesis of complex organic compounds, contributing to advancements in organic synthesis and material science (Subramaniyan & Mani, 2018).

Propriétés

IUPAC Name |

lithium;2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2.Li/c1-5-3-6(2)12-4-10-7(9(13)14)8(12)11-5;/h3-4H,1-2H3,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMUVGVIDXEWFC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CC(=NC2=C(N=CN12)C(=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

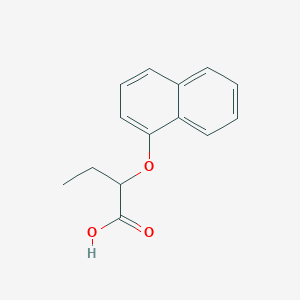

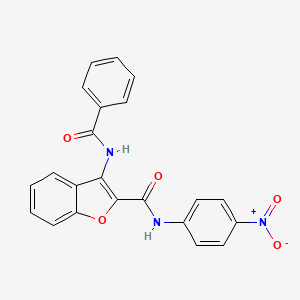

![(E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate](/img/structure/B2648235.png)

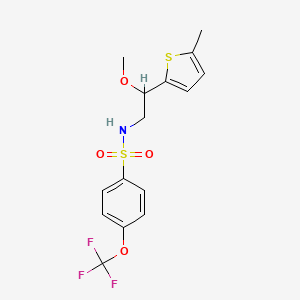

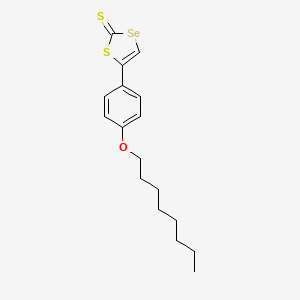

![(2R,5S)-1,5-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2648241.png)

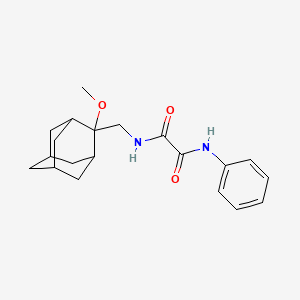

![5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2648243.png)

![6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2648246.png)

![6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2648250.png)

![5-methyl-N-(4-methylbenzyl)-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2648254.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2648256.png)